molecular formula C14H19NO2 B5520764 N-cyclopentyl-2-(2-methoxyphenyl)acetamide

N-cyclopentyl-2-(2-methoxyphenyl)acetamide

Cat. No.: B5520764
M. Wt: 233.31 g/mol
InChI Key: MQENSWQZMGKFCI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C14H19NO2 It is a derivative of acetamide, featuring a cyclopentyl group and a methoxyphenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to achieve the desired quality for further applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-methoxyphenyl)acetamide
  • N-(2-methoxyphenyl)acetamide
  • 2-cyclopentyl-N-(2-methoxyphenyl)acetamide

Uniqueness

N-cyclopentyl-2-(2-methoxyphenyl)acetamide is unique due to its specific structural features, such as the cyclopentyl and methoxyphenyl groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for specific research applications .

Properties

IUPAC Name

N-cyclopentyl-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-2-6-11(13)10-14(16)15-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQENSWQZMGKFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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